molecular formula C20H22N4 B6477046 3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2640972-02-5

3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine

カタログ番号: B6477046
CAS番号: 2640972-02-5
分子量: 318.4 g/mol
InChIキー: VVPCDVKHKZQPDC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 3 and a piperazine moiety at position 4. The piperazine ring is further functionalized with a naphthalen-2-ylmethyl group. Pyridazine derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

特性

IUPAC Name

3-methyl-6-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-16-6-9-20(22-21-16)24-12-10-23(11-13-24)15-17-7-8-18-4-2-3-5-19(18)14-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPCDVKHKZQPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine is an organic compound with a complex heterocyclic structure, featuring a pyridazine core. Its molecular formula is C20H22N4, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.

Structural Characteristics

The compound's structure is characterized by:

  • A methyl group at position 3 of the pyridazine ring.
  • A piperazinyl group at position 6, which is further substituted with a naphthylmethyl moiety .

These structural features suggest potential for various chemical interactions, including hydrophobic interactions and hydrogen bonding, which may enhance its biological activity.

Biological Activity Overview

Research indicates that 3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine exhibits promising biological activities, particularly in anticancer applications. The following sections detail specific findings from recent studies.

Anticancer Activity

A study evaluated a series of 3,6-disubstituted pyridazines, including derivatives similar to our compound, for their anticancer properties against various human tumor cell lines. The results showed that certain derivatives displayed significant cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism
Compound IMDA-MB-231 (breast cancer)2.18 ± 0.07Induces apoptosis
Compound IIT-47D (breast cancer)2.44 ± 0.08Cell cycle arrest
Compound IIISKOV-3 (ovarian cancer)1.30 ± 0.04Anti-proliferative
Compound IVHT-29 (colon cancer)2.94 ± 0.09VEGFR-2 inhibition

The study highlighted that the most potent compounds induced significant alterations in cell cycle phases, particularly increasing the G2/M phase population and sub-G1 phase indicative of apoptosis .

The mechanisms by which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Compounds were shown to cause significant increases in G2/M phase populations in treated cells.
  • Induction of Apoptosis : Flow cytometric analysis revealed increased sub-G1 populations, indicating cell death through apoptosis.
  • Target Enzymatic Interactions : In silico studies suggested that these pyridazines may interact with cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique aspects of 3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-MethylpyridazineMethyl on pyridazineAntidepressant activitySimpler structure
Naphthalenemethyl-piperazineNaphthalene attached to piperazineNeurotransmitter receptor activityLacks pyridazine core
4-Methyl-piperazinyl-pyridazineSimilar piperazine and pyridazine structureAntitumor propertiesDifferent substitution pattern

The unique combination of a naphthylmethyl group with the pyridazine core enhances its potential biological interactions and activity profile .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine can be compared to related pyridazine and piperazine derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Pyridazine-Piperazine Derivatives

Compound Name Core Structure Piperazine Substituent Key Biological Activity Selectivity/Activity Notes Reference ID
3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine Pyridazine Naphthalen-2-ylmethyl Not explicitly reported Hypothesized enhanced lipophilicity
FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) Triazin-2-amine 2-Fluorophenyl ENT2 inhibition 5–10× selective for ENT2 over ENT1
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 4-Chlorophenoxypropyl Anti-bacterial, anti-viral Broad-spectrum activity
CL218,872 (3-methyl-6-(3-trifluoromethylphenyl)-1,2,4-triazolo(4,3-b)pyridazine) Triazolopyridazine 3-Trifluoromethylphenyl Anxiolytic GABA receptor modulation
MW01-2-069A-SRM (p38 MAPK inhibitor) Pyridazine 4-Pyridinyl Anti-inflammatory p38 MAPK inhibition

Key Structural and Functional Insights

Core Heterocycle Variations: The pyridazine core in the target compound distinguishes it from triazine (FPMINT) or triazolopyridazine (CL218,872) derivatives. Pyridazine’s electron-deficient nature may influence binding kinetics compared to triazine-based analogues .

Piperazine Substituent Effects: The naphthalen-2-ylmethyl group in the target compound introduces a bulky aromatic substituent, likely increasing lipophilicity (clogP ~4.5–5.0) compared to smaller groups like 2-fluorophenyl (FPMINT) or 4-pyridinyl (MW01-2-069A-SRM). This may improve membrane permeability but reduce solubility .

Biological Activity Trends :

  • ENT2 selectivity in FPMINT is attributed to the 2-fluorophenyl group, which optimizes steric and electronic interactions with the transporter’s binding site . The naphthalen-2-ylmethyl group in the target compound may exhibit distinct selectivity due to its larger size.
  • Anti-inflammatory activity in MW01-2-069A-SRM correlates with the 4-pyridinyl pharmacophore, suggesting that pyridazine derivatives require specific substituents for kinase inhibition .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives, involving nucleophilic substitution of dichloropyridazine with piperazine intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。